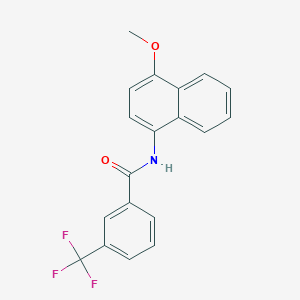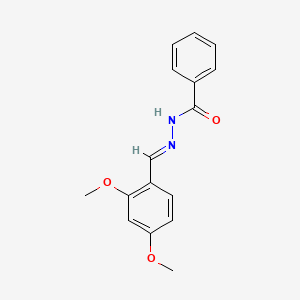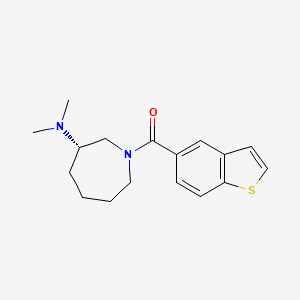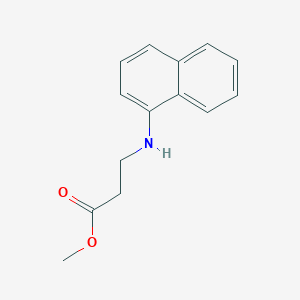
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzamide moiety substituted with a trifluoromethyl group
Applications De Recherche Scientifique
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 4-methoxynaphthalene, is subjected to a Friedel-Crafts acylation reaction to introduce the benzoyl group.
Introduction of the trifluoromethyl group: The benzoyl derivative is then treated with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.
Amidation reaction: The final step involves the reaction of the trifluoromethylated benzoyl derivative with an amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-naphthalen-1-yl derivative.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxy group can modulate its electronic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxynaphthalen-1-yl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
N-(4-hydroxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.
N-(4-methoxynaphthalen-1-yl)-3-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer specific electronic and steric properties. These features can enhance its binding affinity, selectivity, and overall biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c1-25-17-10-9-16(14-7-2-3-8-15(14)17)23-18(24)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQBPTUNDXAYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate](/img/structure/B5587985.png)
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![(1S,5R)-3-(5-methyl-1,2-oxazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B5588025.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)
![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)
